

validation of the antibacterial effect of Burow's solution using time-kill assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Otic Domeboro*

Cat. No.: *B1261238*

[Get Quote](#)

Burow's Solution: A Time-Kill Assay Validation of its Antibacterial Efficacy

A Comparative Guide for Researchers and Drug Development Professionals

Burow's solution, a 13% aqueous solution of aluminum acetate, has a long history of use as a topical astringent and antiseptic agent, particularly in the treatment of inflammatory skin conditions and otitis externa.^[1] This guide provides an objective analysis of the antibacterial efficacy of Burow's solution, validated through time-kill assays. It further compares its performance with other alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Antibacterial Spectrum and Efficacy: Time-Kill Assay Data

Time-kill assays are a standard *in vitro* method to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.^{[2][3]} The core principle involves exposing a known concentration of bacteria to the antimicrobial agent and measuring the number of viable organisms at specified time intervals. A significant reduction in bacterial count, typically a 3- \log_{10} decrease (99.9% kill), is considered evidence of bactericidal activity.^[3]

Performance Against Key Pathogens

Studies have demonstrated the bactericidal effects of Burow's solution against common pathogens such as *Staphylococcus aureus* and *Pseudomonas aeruginosa*.

Table 1: Time-Kill Kinetics of 13% Burow's Solution against *S. aureus* and *P. aeruginosa*

Time Point	Mean Viable		Mean Viable	
	Cell Count (CFU/mL) - <i>S. aureus</i> 209P	Log Reduction - <i>S. aureus</i>	Cell Count (CFU/mL) - <i>P. aeruginosa</i> IID1130	Log Reduction - <i>P. aeruginosa</i>
0 min	1×10^7	0	1×10^7	0
15 min	1×10^3	4	No significant change	~0
30 min	0 (All cells killed)	>7	Not reported	Not reported
40 min	Not applicable	Not applicable	1×10^3	4
60 min	Not applicable	Not applicable	1×10^0 (Reduced by 1×10^7)	7

Source: Data synthesized from Hyo et al. (2012).[\[4\]](#)[\[5\]](#)

The data clearly indicates that Burow's solution exhibits rapid bactericidal activity against *S. aureus*, achieving a complete kill within 30 minutes.[\[4\]](#)[\[5\]](#) Its action against *P. aeruginosa* is also significant, though it requires a longer exposure time to achieve a comparable reduction in viable cells.[\[4\]](#)[\[5\]](#)

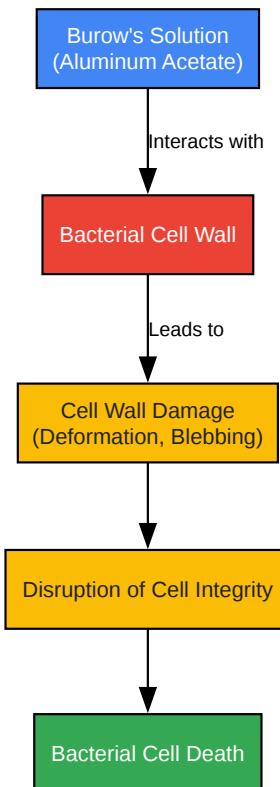
Further studies have shown that a modified Burow's solution can inactivate all Gram-positive bacteria (except Enterococcus species) within 5 minutes and all Gram-negative bacteria, including *P. aeruginosa*, within 30 seconds.[\[6\]](#)[\[7\]](#) Notably, this modified solution demonstrated complete inactivation of methicillin-resistant *Staphylococcus aureus* (MRSA) within 2 to 5 minutes, a significant advantage over some conventional antibiotics like ofloxacin, where a large percentage of MRSA survived after 20 minutes of contact.[\[6\]](#)[\[7\]](#)

Comparative Analysis

While direct time-kill assay comparisons with a wide range of antiseptics are limited in published literature, existing studies offer valuable insights.

Comparison with Acetic Acid:

Burow's solution has demonstrated significantly greater antibacterial activity than acetic acid solutions (1-3%) when tested against common otic pathogens.^[8] A study using the disc diffusion method, a qualitative measure of antibacterial activity, showed that Burow's solution produced significantly larger zones of inhibition compared to acetic acid.^[8] This suggests a superior intrinsic antimicrobial effect beyond what can be attributed to its acidic pH alone.


Comparison with Other Antibacterial Agents:

As highlighted earlier, modified Burow's solution has shown superior in vitro efficacy against MRSA compared to ofloxacin.^[7] This is particularly relevant in the context of rising antibiotic resistance.

Mechanism of Action

The primary antibacterial mechanism of Burow's solution is believed to be the disruption and damage of the bacterial cell wall.^[5] Electron microscopy studies have revealed ultrastructural changes in bacteria exposed to Burow's solution, including blebbing on the surface of *S. aureus* and undulating deformation of the cell wall in both *S. aureus* and *P. aeruginosa*.^{[4][5]} This damage to the cell's protective outer layer leads to cytoplasmic changes and ultimately cell death.^{[4][5]} The acidic nature of the solution likely contributes to this effect.^[6]

Below is a simplified diagram illustrating the proposed mechanism of action.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of Burow's solution's antibacterial action.

Experimental Protocols

A standardized protocol for performing a time-kill assay is crucial for obtaining reliable and reproducible results. Below is a detailed methodology adapted for testing the antibacterial effect of Burow's solution.

Time-Kill Assay Protocol for Burow's Solution

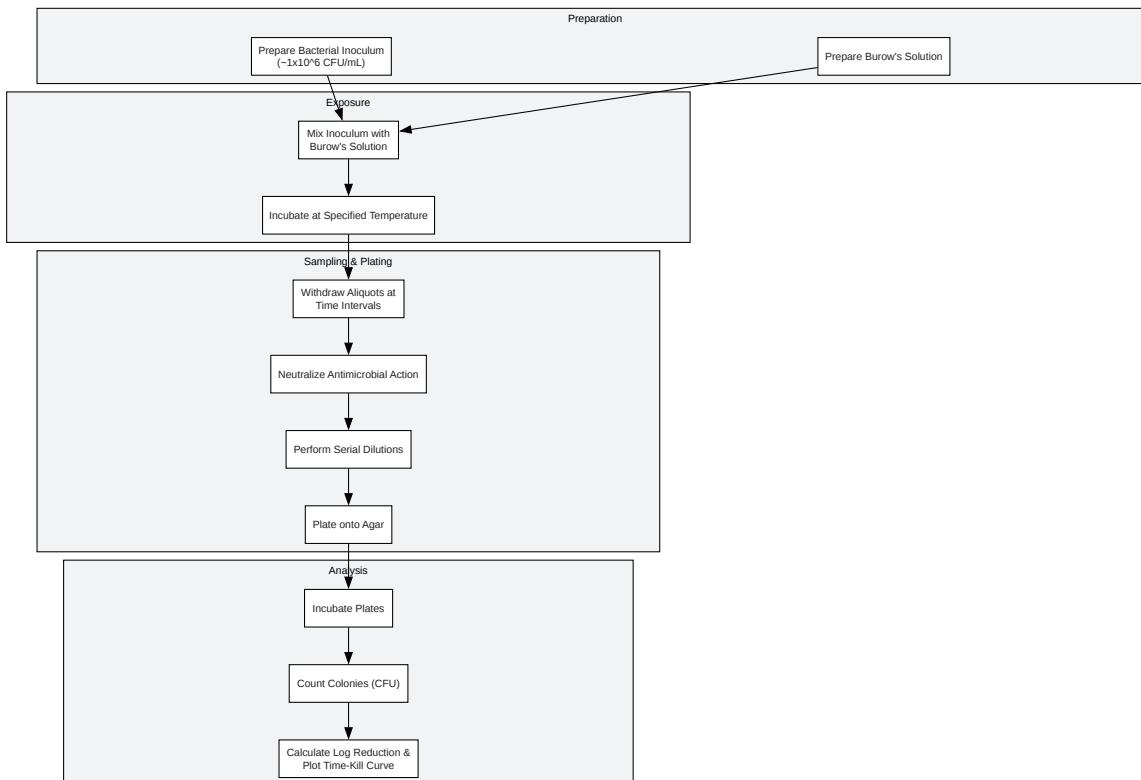
1. Preparation of Materials:

- Test Organisms: Standard strains (e.g., *Staphylococcus aureus* ATCC 25923, *Pseudomonas aeruginosa* ATCC 27853) or clinical isolates.
- Culture Media: Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA).

- Test Product: 13% Burow's solution (and its desired dilutions).
- Control: Sterile saline or phosphate-buffered saline (PBS).
- Neutralizer: A solution capable of inactivating the antimicrobial activity of Burow's solution (e.g., D/E Neutralizing Broth). The effectiveness of the neutralizer must be validated prior to the assay.
- Equipment: Incubator, spectrophotometer, sterile test tubes, micropipettes, spreaders, and petri dishes.

2. Inoculum Preparation:

- Aseptically transfer a colony of the test organism into TSB.
- Incubate at 35-37°C for 18-24 hours.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
- Dilute the adjusted suspension in sterile saline or PBS to achieve a final concentration of approximately 1×10^6 CFU/mL.


3. Assay Procedure:

- Dispense 9.9 mL of Burow's solution into a sterile test tube.
- Add 0.1 mL of the prepared bacterial inoculum to the tube. This will result in a starting concentration of approximately 1×10^4 CFU/mL.
- Vortex the tube immediately to ensure uniform mixing.
- At predetermined time points (e.g., 0, 15, 30, 60 minutes, and 4, 8, 24 hours), withdraw a 1.0 mL aliquot from the test suspension.
- Immediately transfer the aliquot to 9.0 mL of neutralizer to stop the antibacterial action.
- Perform serial ten-fold dilutions of the neutralized suspension in sterile saline or PBS.
- Plate 0.1 mL of the appropriate dilutions onto TSA plates in duplicate.
- Incubate the plates at 35-37°C for 24-48 hours.

4. Data Collection and Analysis:

- Count the number of colonies on the plates that have between 30 and 300 colonies.
- Calculate the number of CFU/mL for each time point.
- Plot the \log_{10} CFU/mL against time to generate a time-kill curve.
- Determine the log reduction at each time point compared to the initial inoculum count (time 0).

The following diagram outlines the experimental workflow for the time-kill assay.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Burow's solution - Wikipedia [en.wikipedia.org]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. emerypharma.com [emerypharma.com]

- 4. mlmmmedical.fr [mlmmmedical.fr]
- 5. Antimicrobial effects of Burow's solution on *Staphylococcus aureus* and *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mlmmmedical.fr [mlmmmedical.fr]
- 7. Anti-microbial and therapeutic effects of modified Burow's solution on refractory otorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antibacterial activity of acetic acid and Burow's solution as topical otological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [validation of the antibacterial effect of Burow's solution using time-kill assays]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1261238#validation-of-the-antibacterial-effect-of-burow-s-solution-using-time-kill-assays>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com